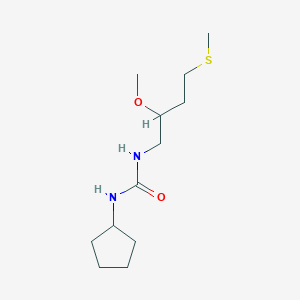
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes.
Mécanisme D'action
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. Activation of CB1 receptors by 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have antiemetic effects, making it a potential treatment for nausea and vomiting associated with chemotherapy. Additionally, 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to modulate the immune system, making it a potential treatment for autoimmune diseases such as multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea is its potency as a CB1 agonist, which allows for the investigation of the endocannabinoid system at low concentrations. However, its potency also presents a potential limitation, as high concentrations of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea can lead to toxicity and cell death. Additionally, the high lipophilicity of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea can make it difficult to dissolve in aqueous solutions, which can complicate experimental design.
Orientations Futures
There are many potential future directions for research involving 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea. One area of interest is the investigation of its potential as a treatment for autoimmune diseases such as multiple sclerosis. Additionally, 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to have potential as a treatment for opioid addiction, making it a promising area of research for the treatment of substance abuse disorders. Finally, further investigation into the mechanisms underlying the analgesic and anti-inflammatory effects of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea could lead to the development of new treatments for chronic pain and inflammation.
Méthodes De Synthèse
The synthesis of 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea involves the reaction of cyclopentylmagnesium bromide with 2-methoxy-4-methylsulfonylbutanoyl chloride, followed by reaction with urea. The resulting product is then purified through recrystallization to obtain 1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea in its pure form.
Applications De Recherche Scientifique
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and antiemetic effects, as well as the ability to modulate the immune system and regulate appetite.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-16-11(7-8-17-2)9-13-12(15)14-10-5-3-4-6-10/h10-11H,3-9H2,1-2H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWZPRTXVGZAGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NC1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-methoxy-4-methylsulfanylbutyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2381114.png)
![N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2381115.png)
![1-(4-Fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2381116.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2381120.png)
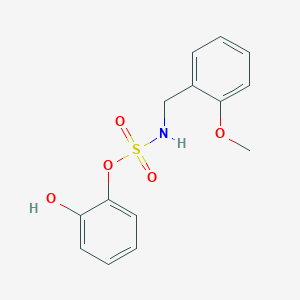

![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2381124.png)
![6-((4-chlorobenzyl)thio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2381127.png)
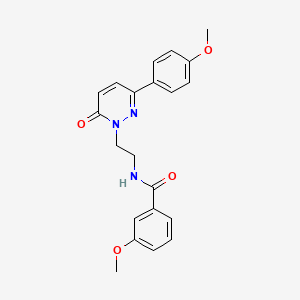
![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2381129.png)
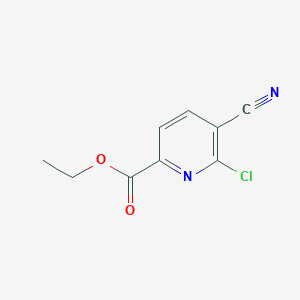
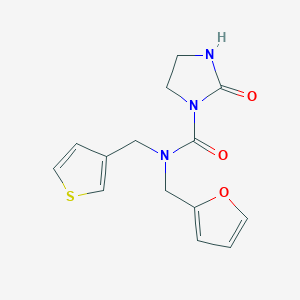
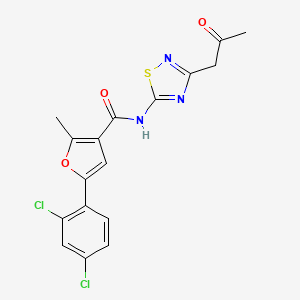
![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381137.png)